

Aclonifen (CAS 74070-46-5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Aclonifen

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the herbicide **Aclonifen** (CAS 74070-46-5), a diphenyl ether herbicide utilized in agriculture since the 1980s. This document details its physicochemical properties, multifaceted mechanism of action, metabolic fate, synthesis, and analytical methodologies, presenting a critical resource for professionals in research and development.

Physicochemical Properties

Aclonifen, with the IUPAC name 2-chloro-6-nitro-3-phenoxyaniline, possesses distinct chemical and physical characteristics that influence its environmental behavior and biological activity.^{[1][2][3]} A summary of its key properties is presented in Table 1.

Property	Value	Reference
CAS Number	74070-46-5	[1][2][3][4][5][6]
Molecular Formula	C ₁₂ H ₉ ClN ₂ O ₃	[1][2][3][4][5]
Molar Mass	264.67 g·mol ⁻¹	[1][5]
Melting Point	81.2 °C (178.2 °F; 354.3 K)	[1]
Density	1.46 g/cm ³	[1]
Solubility in water	1.4 mg/L (at 20 °C)	[1]
log P (Octanol-water partition coefficient)	4.37	[1]
Acidity (pKa)	-3.15	[1]

Mechanism of Action: A Multi-Target Herbicide

Aclonifen exhibits a complex and unique mode of action, distinguishing it from other diphenyl ether herbicides.[1][7] Initially, its herbicidal effects, characterized by bleaching and necrosis, were attributed to a dual mechanism involving the inhibition of two key enzymes in plant pigment biosynthesis.[1][7][8][9] More recent research has unveiled a third, novel target, solidifying its classification in a distinct herbicide group for resistance management.[1][10]

Inhibition of Protoporphyrinogen Oxidase (PPO)

Similar to other diphenyl ether herbicides, **aclonifen** inhibits protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and cytochrome synthesis.[1][7][9] PPO inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer.[1][7] In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species (ROS), causing lipid peroxidation and rapid cell membrane destruction, resulting in tissue necrosis.[1][7][8]

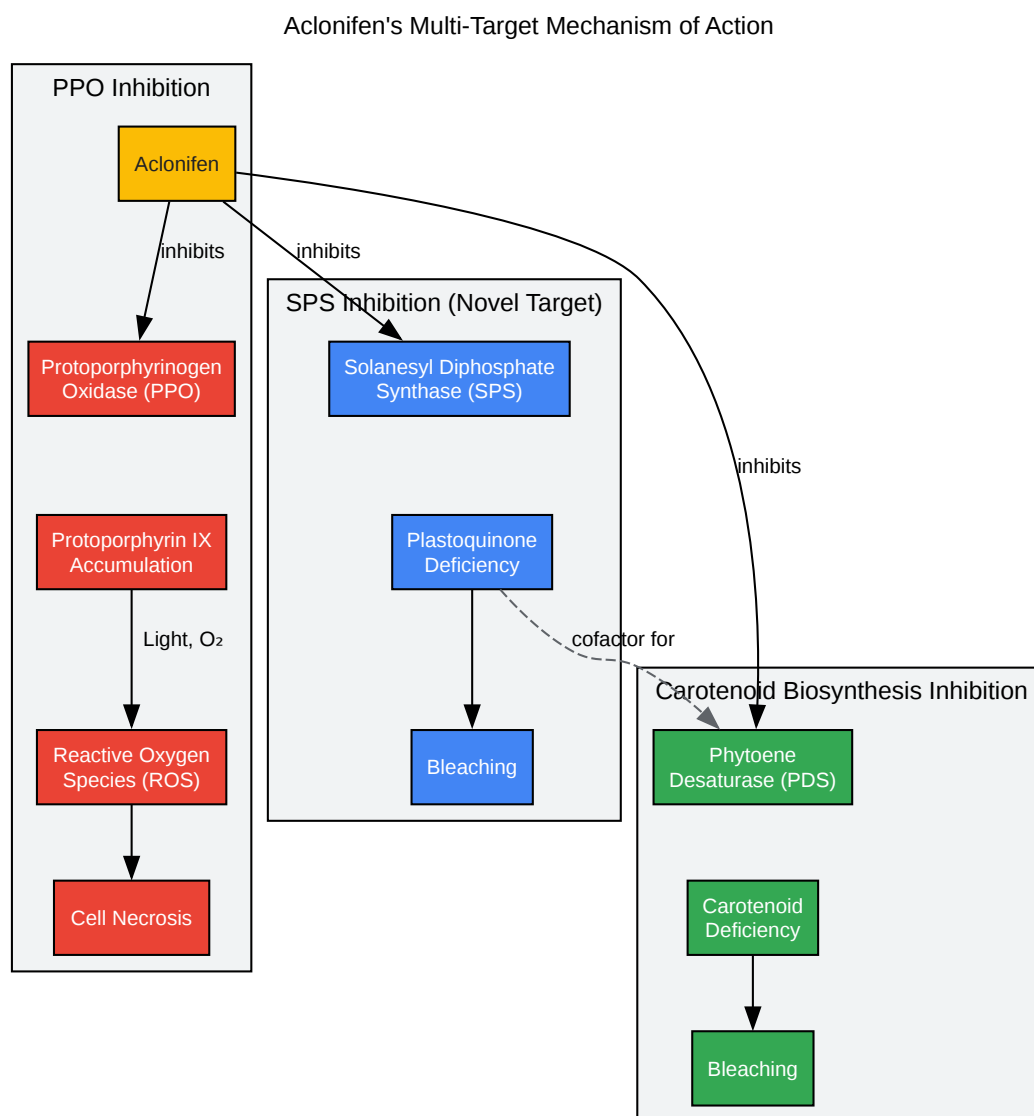
Inhibition of Carotenoid Biosynthesis

Aclonifen also disrupts carotenoid biosynthesis by inhibiting phytoene desaturase.[1][8] This leads to the accumulation of phytoene, a precursor in the carotenoid pathway, and a subsequent deficiency in protective carotenoids.[8][11] Carotenoids are essential for quenching

excess light energy and scavenging ROS; their absence results in photo-oxidative damage to chlorophyll and the photosynthetic apparatus, leading to the characteristic bleaching symptoms.^[7]

Novel Target: Solanesyl Diphosphate Synthase (SPS)

In 2020, research identified solanesyl diphosphate synthase (SPS) as a novel molecular target for **aclonifen**.^{[1][10]} SPS is involved in the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase.^[12] By inhibiting SPS, **aclonifen** indirectly disrupts carotenoid biosynthesis, contributing to the bleaching effect.^{[1][10][12]} This discovery led to the reclassification of **aclonifen** into its own Herbicide Resistance Action Committee (HRAC) Group 32.^[1]



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Caption: **Aclonifen**'s signaling pathways targeting PPO, Carotenoid, and SPS synthesis.

Synthesis of Aclonifen

The synthesis of **aclonifen** has been described through two primary routes, both culminating in an Ullmann ether synthesis.

Route 1: Starting from 2,3,4-trichloronitrobenzene

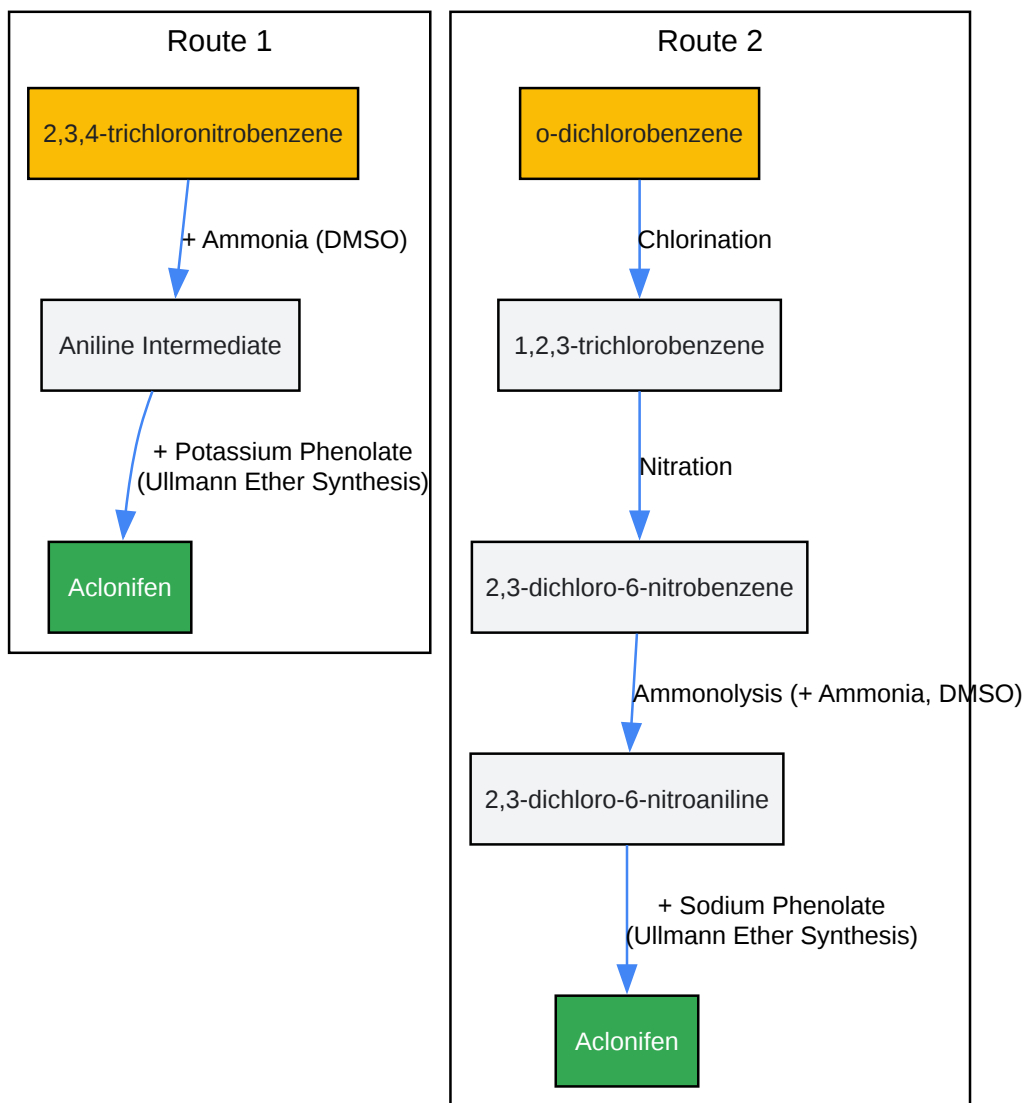
One patented method begins with 2,3,4-trichloronitrobenzene.^{[1][13]} This starting material is reacted with ammonia in dimethyl sulfoxide (DMSO) within an autoclave to produce an aniline intermediate.^{[1][13]} This intermediate then undergoes an Ullmann ether synthesis with potassium phenolate in acetonitrile to yield **aclonifen**.^{[1][13]}

Route 2: Starting from o-dichlorobenzene

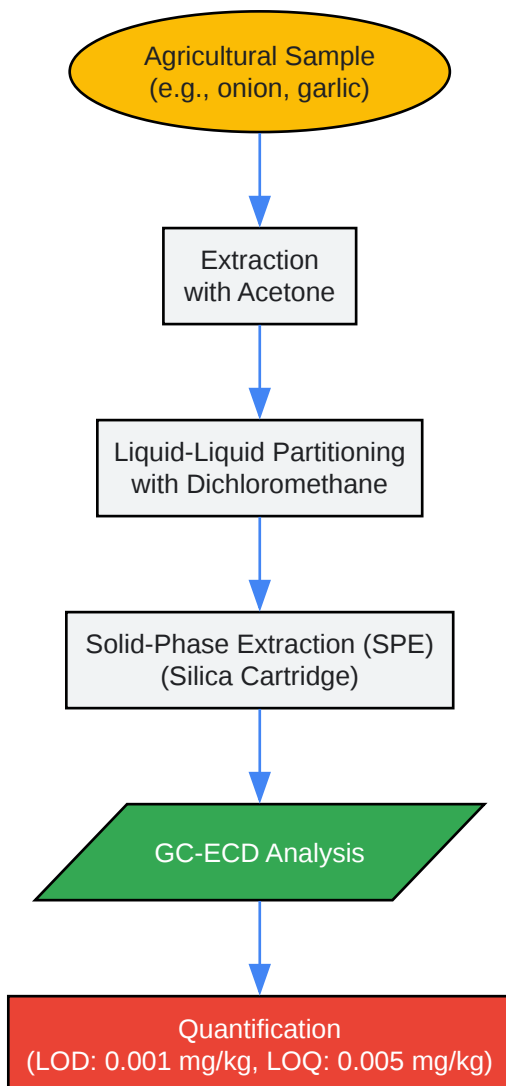
An alternative four-step synthesis starts with o-dichlorobenzene.^[14]

- Chlorination: o-dichlorobenzene is chlorinated to produce 1,2,3-trichlorobenzene.^[14]
- Nitration: The resulting 1,2,3-trichlorobenzene is nitrated to form 2,3-dichloro-6-nitrobenzene.^[14]
- Ammonolysis: This intermediate undergoes ammonolysis with ammonia in DMSO in a continuous flow reactor to yield 2,3-dichloro-6-nitroaniline.^[14]
- Ullmann Ether Synthesis: The final step involves the reaction of this aniline derivative with freshly prepared sodium phenolate in acetonitrile to produce **aclonifen**.^[14]

Aclonifen Synthesis Workflow



Analytical Workflow for Aclonifen in Agricultural Products (GC-ECD)



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